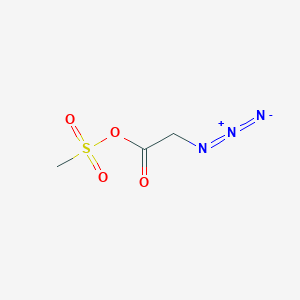

Azidoacetyl methanesulfonate

Vue d'ensemble

Description

Azidoacetyl methanesulfonate is an organic compound with the molecular formula C3H5N3O4S. It is characterized by the presence of an azido group (-N3) and a methanesulfonate ester group. This compound is known for its reactivity and stability, making it a valuable reagent in various chemical reactions and applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Azidoacetyl methanesulfonate can be synthesized through the reaction of azidoacetic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent decomposition of the azido group. The general reaction scheme is as follows:

Azidoacetic acid+Methanesulfonyl chloride→Azidoacetyl methanesulfonate+Hydrochloric acid

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Des Réactions Chimiques

Click Chemistry Reactions

Azidoacetyl methanesulfonate participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) to form 1,2,3-triazoles.

CuAAC with Terminal Alkynes

Reacting with terminal alkynes under Cu(I) catalysis yields 1,4-disubstituted triazoles. For example:

-

Substrate : Propargyl alcohol

Conditions : CuSO₄ (5 mol%), sodium ascorbate, H₂O/tert-BuOH (1:1), 25°C, 12 h

Product : 1,4-Disubstituted triazole

Yield : 85–92%

SPAAC with Cyclooctynes

In the absence of copper, strained cyclooctynes (e.g., dibenzocyclooctynes) react efficiently:

-

Substrate : ADIBO (azadibenzocyclooctyne)

Conditions : RT, 17 h, acetonitrile

Product : Triazole conjugate

Conversion : >99%

Staudinger Ligation

The azide group reacts with triphenylphosphine derivatives to form stable amide bonds, enabling traceless protein labeling:

-

Substrate : Tris(2-carboxyethyl)phosphine (TCEP)

Conditions : pH 7.4, 25°C, 2 h

Product : Amide-linked conjugate

Selectivity : Intramolecular hydrogen bonding enhances reactivity by 10-fold compared to alkyl azides

Thermal and Photolytic Decomposition

This compound undergoes decomposition under thermal or UV irradiation to generate reactive intermediates:

| Condition | Product | Application | Reference |

|---|---|---|---|

| 60°C, 6 h | Nitrene intermediates | Carbene trapping reactions | |

| UV (254 nm), Ar | Cyanocarbenes | Cyclopropanation of alkenes |

Nucleophilic Substitution Reactions

The methanesulfonate group acts as a leaving group in SN2 reactions, enabling functional group interconversion:

-

Substrate : Sodium thiophenolate

Conditions : DMF, 50°C, 3 h

Product : Azidoacetyl thioether

Yield : 78%

Stability and Handling Considerations

-

Thermal Stability : Decomposes above 50°C, requiring storage at −20°C .

-

Photolytic Sensitivity : Degrades under UV light, necessitating amber glassware .

-

Explosivity Risk : Like most organic azides, it is shock-sensitive and requires inert handling .

Comparative Reactivity in Multi-Azide Systems

In diazide substrates, this compound exhibits distinct reactivity due to steric and electronic effects:

| Azide Type | Reaction Rate (vs. Alkyl Azide) | Preferred Reaction Partner |

|---|---|---|

| This compound | 5–10× faster | SPAAC with dibenzocyclooctynes |

| Tert-alkyl azide | 1× (baseline) | CuAAC with terminal alkynes |

Data aggregated from competitive reaction studies

Challenges in Structural Stability

The azidoacetyl hydrazide derivative shows instability via two pathways:

Applications De Recherche Scientifique

Bioconjugation and Click Chemistry

The most prominent application of azidoacetyl methanesulfonate is in bioconjugation reactions. It serves as a key component in the synthesis of bioconjugates through click chemistry methodologies, such as:

- Staudinger Ligation : This reaction allows for the selective attachment of biomolecules to azide-modified substrates. For instance, researchers have successfully used azidoacetyl derivatives to modify cell surfaces, enhancing the specificity and efficiency of cellular targeting .

- Fluorescent Labeling : this compound can be used to label oligonucleotides with fluorescent tags, aiding in various biological assays and imaging techniques .

Drug Discovery

In drug discovery, this compound has been employed to synthesize novel therapeutic agents, particularly in antiviral research. For example, derivatives of azido-containing nucleosides have shown potent inhibitory effects against HIV-1, demonstrating the compound's potential in developing new antiviral drugs .

Chemical Mutagenesis

This compound has been investigated for its role in chemical mutagenesis studies. It has been utilized alongside other mutagens to induce genetic variations in plant systems, such as Catharanthus roseus, which is known for producing valuable secondary metabolites like vincristine and vinblastine. The compound's ability to induce mutations can help enhance the biosynthesis pathways of these important pharmaceuticals .

Table 1: Summary of Applications

Case Study 1: Bioconjugation Efficiency

In a study conducted by Saxon and Bertozzi, azidoacetyl derivatives were used to modify Jurkat cell surfaces. The results indicated that cells metabolically incorporating azide derivatives exhibited a two-fold increase in desired product yield compared to conventional methods using ketone derivatives. This demonstrates the efficacy of this compound in enhancing bioconjugation processes .

Case Study 2: Antiviral Activity

A series of experiments focused on 3′-azido-2′,3′-dideoxypurine nucleosides revealed that compounds synthesized using this compound exhibited superior antiviral activity against HIV-1 with reduced toxicity profiles. This highlights the potential for developing new therapeutic agents based on this compound's reactivity .

Case Study 3: Enhancing Plant Metabolite Production

Research involving Catharanthus roseus demonstrated that treatment with this compound led to significant alterations in gene expression related to monoterpenoid indole alkaloid biosynthesis. The study concluded that chemical mutagenesis using this compound could effectively enhance the production levels of valuable phytochemicals .

Mécanisme D'action

The mechanism of action of azidoacetyl methanesulfonate involves the reactivity of the azido group and the methanesulfonate ester group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. The methanesulfonate ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives .

Molecular Targets and Pathways:

Azido Group: Targets alkynes in click chemistry reactions, forming triazole rings.

Methanesulfonate Ester Group: Reacts with nucleophiles such as amines and thiols, forming corresponding derivatives.

Comparaison Avec Des Composés Similaires

Azidoacetyl methanesulfonate can be compared with other similar compounds, such as:

Azidoacetic Acid: Similar in structure but lacks the methanesulfonate ester group. It is less reactive in certain substitution reactions.

Methanesulfonyl Azide: Contains both azido and methanesulfonate groups but in a different arrangement. It has different reactivity and applications.

Ethyl Azidoacetate: Similar to this compound but with an ethyl ester group instead of methanesulfonate. .

Uniqueness: this compound is unique due to the combination of the azido group and the methanesulfonate ester group, providing a versatile reagent for various chemical reactions and applications .

Activité Biologique

Azidoacetyl methanesulfonate (AAMS) is a compound of interest due to its potential applications in biological research and therapeutic development. This article explores the biological activity of AAMS, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential applications.

AAMS is derived from methanesulfonyl azide, which is synthesized through the reaction of methanesulfonyl chloride with sodium azide. This compound is characterized by its azide functional group, which is known for its reactivity in biological systems, particularly in bioconjugation and labeling applications .

Mechanisms of Biological Activity

The biological activity of AAMS can be attributed to several mechanisms:

- Cytotoxicity : AAMS exhibits cytotoxic effects on various cancer cell lines. For instance, studies have shown that compounds containing azide groups can induce significant cell death in breast cancer (MDA-MB-231) and neuroblastoma (SH-SY5Y) cells. The cytotoxicity is often enhanced when used in combination with other therapeutic agents like SAHA (suberoylanilide hydroxamic acid) .

- Mutagenicity : Azides are known mutagens, and AAMS may induce mutations by generating reactive metabolites that interact with DNA. Research indicates that sodium azide, a related compound, can cause point mutations in genomic DNA, suggesting that AAMS could have similar effects due to its structural properties .

- Inflammatory Response : In vivo studies have demonstrated that sodium azide can trigger inflammatory responses independent of the methanogenic flora. This suggests that AAMS might also influence inflammatory pathways when administered in biological systems .

Cytotoxicity Studies

A series of experiments were conducted to evaluate the cytotoxic effects of AAMS on various cancer cell lines:

| Cell Line | Treatment Concentration | Cell Viability Reduction (%) |

|---|---|---|

| MDA-MB-231 | 10 µM | 44 |

| SH-SY5Y | 10 µM | 56 |

| Kelly Cells | 10 µM | 50 |

These results indicate that AAMS has significant cytotoxic potential, particularly at higher concentrations .

Mutagenicity Assessment

In a comparative study of mutagenic agents, AAMS was evaluated alongside ethyl methanesulfonate (EMS) and sodium azide. The findings revealed that:

- AAMS induced mutations at a rate comparable to EMS.

- The predominant mutation type was G/C to A/T transitions, implicating a mechanism involving DNA damage through reactive azide species .

Applications in Research

Due to its unique properties, AAMS has potential applications in several areas:

- Bioconjugation : The azide group allows for click chemistry applications, facilitating the labeling of biomolecules for imaging and tracking within biological systems.

- Therapeutic Development : The cytotoxic properties suggest potential use in developing targeted cancer therapies.

- Genetic Studies : Its mutagenic effects can be harnessed for studying gene function and regulation through induced mutations.

Propriétés

IUPAC Name |

methylsulfonyl 2-azidoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O4S/c1-11(8,9)10-3(7)2-5-6-4/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKAAPWVXFAGIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC(=O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.